
4-Iodobut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobut-3-yn-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iodobut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobut-3-yn-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Iodobut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodobut-3-yn-2-ol involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the triple bond confer unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobut-3-en-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Iodobut-2-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Iodoprop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
4-Iodobut-3-yn-2-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a triple bond within its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
60127-51-7 |
|---|---|
Molekularformel |
C4H5IO |
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
4-iodobut-3-yn-2-ol |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3 |
InChI-Schlüssel |
QXBZJJNSMJJKED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
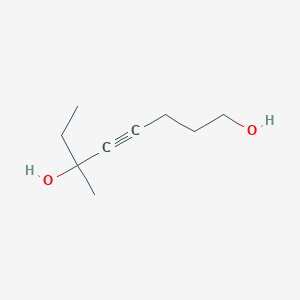
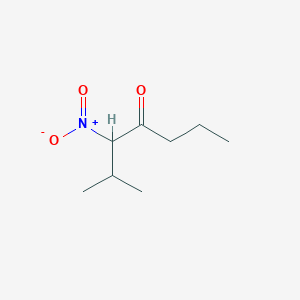
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
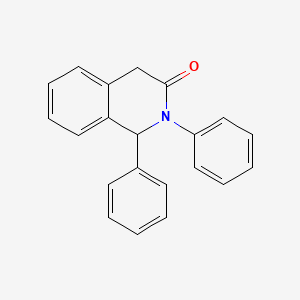
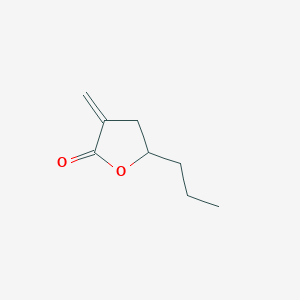
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)

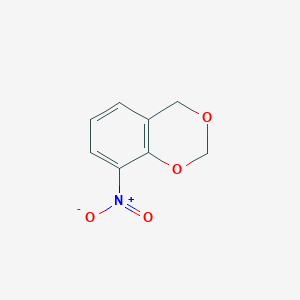

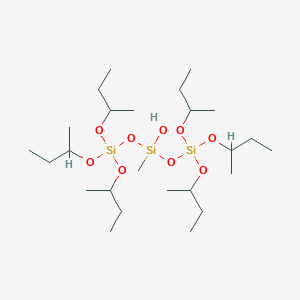
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
